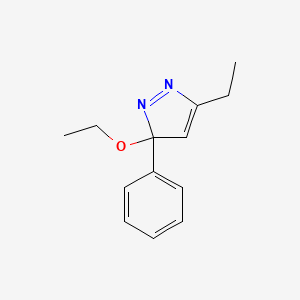

3-Ethoxy-5-ethyl-3-phenyl-3H-pyrazole

CAS No.: 920338-80-3

Cat. No.: VC16943499

Molecular Formula: C13H16N2O

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 920338-80-3 |

|---|---|

| Molecular Formula | C13H16N2O |

| Molecular Weight | 216.28 g/mol |

| IUPAC Name | 3-ethoxy-5-ethyl-3-phenylpyrazole |

| Standard InChI | InChI=1S/C13H16N2O/c1-3-12-10-13(15-14-12,16-4-2)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 |

| Standard InChI Key | HGULDLRSRKJEDO-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC(N=N1)(C2=CC=CC=C2)OCC |

Introduction

Chemical Structure and Molecular Characteristics

The molecular structure of 3-Ethoxy-5-ethyl-3-phenyl-3H-pyrazole consists of a five-membered pyrazole ring containing two nitrogen atoms at positions 1 and 2. The substituents—ethoxy (-OCH2CH3), ethyl (-CH2CH3), and phenyl (-C6H5)—are strategically positioned at the third and fifth carbon atoms, conferring distinct electronic and steric properties. The ethoxy group, an electron-donating substituent, enhances the ring’s aromaticity, while the phenyl and ethyl groups contribute to hydrophobicity and steric bulk.

The molecular formula of this compound is inferred as C14H18N2O, derived from the pyrazole backbone (C3H4N2) combined with substituents:

-

Ethoxy: +C2H5O

-

Ethyl: +C2H5

-

Phenyl: +C6H5

This substitution pattern distinguishes it from simpler pyrazoles and influences its physicochemical properties, such as solubility and melting point. For instance, the phenyl group increases lipophilicity, making the compound more soluble in organic solvents like chloroform or ethyl acetate .

Synthetic Methodologies

Regioselective Pyrazole Synthesis

Recent advances in pyrazole synthesis emphasize regiocontrol, critical for obtaining the desired substitution pattern. A study by ACS Omega (2023) demonstrates a one-pot, three-component protocol using trichloromethyl enones and hydrazines to yield 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles . While this method targets carboxylated derivatives, its principles are adaptable to 3-Ethoxy-5-ethyl-3-phenyl-3H-pyrazole:

-

Hydrazine Selection: Arylhydrazines favor 1,3-regioisomers, whereas alkylhydrazines yield 1,5-regioisomers.

-

Solvent Effects: Polar solvents like methanol enhance nucleophilic attack, directing substituents to specific positions.

-

Trichloromethyl Conversion: The trichloromethyl group serves as a precursor for carboxyalkyl moieties, which could be modified to ethoxy or ethyl groups via alkoxylation or alkylation .

Table 1: Key Reaction Conditions for Pyrazole Synthesis

Alternative Routes via Ketene Dithioacetals

The Journal of Chemical and Pharmaceutical Research (2011) outlines a method for synthesizing sulfur-bridged pyrazoles using ketene dithioacetals and hydrazine hydrate . Although this approach focuses on sulfur incorporation, it highlights the versatility of pyrazole cyclization reactions. For 3-Ethoxy-5-ethyl-3-phenyl-3H-pyrazole, similar steps could involve:

-

Cyclocondensation: Reacting α,β-unsaturated ketones with hydrazines.

-

Functionalization: Introducing ethoxy and ethyl groups via nucleophilic substitution or Friedel-Crafts alkylation.

-

Purification: Column chromatography with hexane/ethyl acetate mixtures .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s structure aligns with motifs found in nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its synthesis could streamline the production of derivatives for high-throughput screening.

Agrochemical Development

Pyrazoles are pivotal in herbicides and insecticides. The ethyl group’s steric bulk might improve binding to insect acetylcholine receptors, while the ethoxy group could modulate degradation rates in soil.

Materials Science

Conjugated pyrazoles serve as ligands in luminescent materials. The phenyl group’s π-system could facilitate applications in organic light-emitting diodes (OLEDs).

Interaction Studies and Mechanistic Insights

Molecular docking simulations of analogous pyrazoles reveal:

-

Hydrogen Bonding: The ethoxy group’s oxygen atom may form hydrogen bonds with serine or threonine residues in enzymes.

-

Pi-Stacking: The phenyl group engages in aromatic interactions with tyrosine or tryptophan side chains.

-

Steric Effects: The ethyl group’s bulk could hinder binding to shallow active sites, necessitating structural optimization .

Structural Analogs and Comparative Analysis

Table 2: Structurally Related Pyrazole Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume